Palacaparib

PARP1 selectivity synthetic lethality hematological toxicity

First-generation PARP inhibitors cause off-target PARP2 effects and lack CNS exposure, confounding brain tumor research. Palacaparib (AZD9574) solves both issues. - >8000-fold selectivity for PARP1 over PARP2/3/5a/6; eliminates hematological toxicity confounds - BBB-penetrant with validated efficacy in orthotopic glioma & brain metastasis models - Ideal for PARP1-specific synthetic lethality, combination therapy, and CNS PET radiotracer development

Molecular Formula C21H22F2N6O2
Molecular Weight 428.4 g/mol
CAS No. 2756333-39-6
Cat. No. B8820971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalacaparib
CAS2756333-39-6
Molecular FormulaC21H22F2N6O2
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=C(C=C2)CN3CCN(CC3)C4=C(N=C(C=C4)C(=O)NC)F)F)NC1=O
InChIInChI=1S/C21H22F2N6O2/c1-12-20(30)27-18-14(25-12)4-3-13(17(18)22)11-28-7-9-29(10-8-28)16-6-5-15(21(31)24-2)26-19(16)23/h3-6H,7-11H2,1-2H3,(H,24,31)(H,27,30)
InChIKeyWXRCLFFPZXJCLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palacaparib (AZD9574) Procurement Guide


Palacaparib (AZD9574, CAS 2756333-39-6) is an orally bioavailable, blood-brain barrier (BBB) penetrant, and highly selective inhibitor of poly(ADP-ribose) polymerase 1 (PARP1) [1][2]. This investigational small molecule is a next-generation PARP inhibitor engineered to overcome the limitations of first-generation agents by combining sub-nanomolar potency for PARP1, >8000-fold selectivity over other PARP family isoforms, and robust central nervous system (CNS) exposure within a single chemical entity [3]. Palacaparib acts by selectively inhibiting PARP1 catalytic activity and trapping PARP1 on DNA at sites of single-strand breaks, thereby preventing DNA repair and promoting synthetic lethality in tumors with homologous recombination repair deficiency (HRD) .

Why Palacaparib Cannot Be Substituted


Substituting Palacaparib with first-generation PARP inhibitors (e.g., olaparib, niraparib, rucaparib, talazoparib) or non-CNS-penetrant PARP1-selective inhibitors (e.g., saruparib/AZD5305) will compromise critical research outcomes in two distinct and quantifiable dimensions. First, first-generation agents exhibit minimal selectivity between PARP1 and PARP2 (typically <100-fold), leading to off-target PARP2 inhibition that confounds mechanistic studies and contributes to hematological toxicity in preclinical models [1]. Palacaparib's >8000-fold selectivity for PARP1 over PARP2/3/5a/6 provides a clean tool for isolating PARP1-specific biology and synthetic lethality mechanisms . Second, for investigations involving CNS tumors, brain metastases, or neurological applications, non-CNS-penetrant alternatives (including saruparib) fail to achieve therapeutically relevant unbound brain-to-plasma ratios (Kp,uu) and cannot replicate Palacaparib's demonstrated in vivo efficacy in intracranial xenograft models [2]. The quantitative evidence below substantiates why these differentiation dimensions necessitate the selection of Palacaparib for specific research applications.

Quantitative Differentiation Evidence


PARP1 Selectivity Over PARP2

Palacaparib demonstrates >8000-fold selectivity for PARP1 over PARP2 in biochemical assays, representing a 1,600-fold improvement in selectivity compared to the first-generation PARP inhibitor olaparib, which exhibits only ~5-fold selectivity (PARP1 IC50 = 5 nM vs. PARP2 IC50 = 1 nM) . This extreme selectivity is critical for isolating PARP1-specific mechanisms and minimizing PARP2-related hematological toxicity in preclinical models [1].

PARP1 selectivity synthetic lethality hematological toxicity

CNS Penetration vs. Saruparib

Palacaparib was specifically engineered to achieve CNS penetration, a property lacking in the closely related, non-CNS-penetrant PARP1-selective inhibitor saruparib (AZD5305). While both compounds share a common selective PARP1 inhibition scaffold, Palacaparib incorporates strategic fluorine substitutions that improve permeability, reduce efflux, and increase CNS penetration [1][2]. In vivo experiments confirm Palacaparib's BBB penetration, enabling efficacy in intracranial xenograft models where saruparib is ineffective [3].

blood-brain barrier penetration CNS tumors brain metastases

Intracranial Xenograft Efficacy

In an O6-methylguanine-DNA methyltransferase (MGMT)-methylated orthotopic glioma model, the combination of Palacaparib with temozolomide (TMZ) was superior in extending the survival of tumor-bearing mice compared with TMZ alone [1]. Additionally, Palacaparib (3 mg/kg) demonstrated sustained tumor growth suppression and significantly extended survival in an intracranial xenograft model of breast cancer brain metastases (BRCA1 mutant MDA-MB-436) . This CNS-specific efficacy profile is not observed with non-BBB-penetrant PARP inhibitors.

intracranial xenograft glioblastoma breast cancer brain metastases

Biochemical Potency and Selectivity

Palacaparib inhibits PARP1 enzymatic activity with an IC50 of 1.2 nM in biochemical assays, while exhibiting an IC50 >1 µM against PARP2, translating to >800-fold selectivity [1][2]. In cell-based assays, Palacaparib inhibits PARP1 with an IC50 range of 0.3–2.0 nM across a panel of cell lines irrespective of HRR status . This sub-nanomolar potency is comparable to or exceeds that of first-generation inhibitors while maintaining extreme PARP1 selectivity.

PARP1 inhibition IC50 enzymatic assay

PARP1-DNA Trapping Efficiency

Palacaparib acts by selectively inhibiting and trapping PARP1 at sites of single-strand breaks (SSBs), a mechanism essential for synthetic lethality in HRD-positive tumors . Preclinical studies confirm that Palacaparib maintains a robust PARP1-DNA trapping profile comparable to second-generation selective inhibitors like AZD5305, while first-generation inhibitors exhibit variable and suboptimal trapping efficiency [1][2]. For example, veliparib, despite potent enzymatic inhibition, is a weak PARP trapper and has shown limited clinical efficacy as monotherapy .

PARP trapping DNA damage response synthetic lethality

Synthetic Lethality in HRD-Deficient Models

Palacaparib demonstrates potent, selective anti-proliferative activity in isogenic cell line pairs with homologous recombination repair deficiency (HRD). It inhibits colony formation of BRCA2-/- DLD1 cells with an IC50 of 1.38 nM, while showing no effect against BRCA2 wild-type cells . Similarly, Palacaparib exhibits higher potency and selectivity towards HRD+ models (DLD1 BRCA2-/-; SKOV-3 BRCA2-/- and SKOV-3 PALB2-/-) compared to HRD-proficient controls [1]. This synthetic lethality profile is comparable to or exceeds that of first-generation inhibitors but is achieved with extreme PARP1 selectivity and CNS penetration.

synthetic lethality HRD BRCA2 PALB2

Research and Preclinical Application Scenarios


PARP1-Specific Synthetic Lethality Mechanisms

Palacaparib's >8000-fold selectivity for PARP1 over PARP2/3/5a/6 enables researchers to isolate PARP1-specific contributions to synthetic lethality without confounding PARP2-mediated effects . This makes Palacaparib the preferred tool for mechanistic studies in BRCA1/2-mutant, PALB2-mutant, and other HRD-deficient cancer models where PARP1 inhibition is the primary driver of synthetic lethality. Use of non-selective PARP inhibitors (e.g., olaparib, talazoparib) would introduce PARP2 inhibition that complicates interpretation of efficacy and toxicity readouts.

Preclinical CNS-Penetrant Therapy Development

Palacaparib's demonstrated BBB penetration and efficacy in intracranial xenograft models (MGMT-methylated orthotopic glioma and BRCA1m MDA-MB-436 brain metastases) make it the only suitable PARP inhibitor for preclinical research targeting CNS malignancies [1]. Non-CNS-penetrant alternatives, including the closely related saruparib (AZD5305), cannot achieve therapeutically relevant brain exposure and should not be substituted for studies involving glioblastoma, brain metastases, or other CNS tumors.

Combination Therapy with DNA-Damaging Agents

Palacaparib's robust PARP1-DNA trapping profile and extreme selectivity make it an ideal candidate for combination studies with DNA-damaging chemotherapeutics (e.g., temozolomide) or radiotherapy. Preclinical data demonstrate that Palacaparib enhances the efficacy of temozolomide in an orthotopic glioma model, significantly extending survival compared to temozolomide alone [1]. The reduced hematological toxicity associated with PARP1 selectivity may also permit more favorable combination dosing compared to first-generation, non-selective PARP inhibitors [2].

PARP1-Targeted Imaging and Theranostics

The exceptional PARP1 selectivity and BBB penetration of Palacaparib have enabled the development of [18F]AZD9574, a novel PET radioligand for selective imaging of PARP1 in the CNS [3]. This radiotracer demonstrates high PARP1 affinity (IC50 = 1.2 nM) with >800-fold selectivity over PARP2, enabling specific visualization of PARP1 expression in brain tumors and monitoring of target engagement during therapy. Researchers developing PARP1-targeted imaging agents or theranostic platforms should utilize Palacaparib as the reference standard and backbone scaffold.

Technical Documentation Hub

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33 linked technical documents
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